![molecular formula C18H14N2O2S2 B2710968 2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 681232-35-9](/img/structure/B2710968.png)
2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide” is a complex organic molecule that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The compound also contains a phenoxyacetamide moiety .
Synthesis Analysis
The synthesis of such compounds often involves various chemical techniques and computational chemistry applications . For instance, the synthesis of 2,4-disubstituted thiazole derivatives involves the reaction of diethyl 2-methyl-2- (4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Molecular Structure Analysis
The molecular structure of thiazoles, including the compound , is characterized by sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique
Hypoglycemic Activity
A study described the synthesis of novel 2,4-thiazolidinedione derivatives, which showed promising hypoglycemic activity in animal models. These derivatives were synthesized by reacting 2,4-thiazolidinedione with 2-(4-formyl phenoxy) N-substituted acetamide, highlighting the potential of such compounds in diabetes research (A. P. Nikalje, D. Deshp, & H. Une, 2012).
Antimicrobial Profile
Another study focused on the synthesis and antimicrobial evaluation of newer Schiff bases and thiazolidinone derivatives. The research involved the esterification of p-bromo-m-cresol, leading to the formation of compounds with antimicrobial properties (N. Fuloria, S. Fuloria, & R. Gupta, 2014).
Antimicrobial and Antifungal Activities
Research on 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives revealed their synthesis and evaluation against plant fungi and bacteria, demonstrating excellent antibacterial activity against certain pathogens (G. Liao, Xia Zhou, W. Xiao, Yan Xie, & Linhong Jin, 2017).
Analgesic and Anti-inflammatory Activity
A study aimed at synthesizing diphenylamine derivatives, including testing their toxicity profile and biological activity. The findings suggested significant potential in managing pain and inflammation, highlighting the synthesized compounds' analgesic and anti-inflammatory activities (Arvind Kumar & A. Mishra, 2020).
VEGF-A Inhibition
The synthesis and evaluation of novel benzophenone-thiazole derivatives were studied for their potent VEGF-A inhibitory activity, indicating a promising direction for anticancer therapy (T. Prashanth et al., 2014).
Orientations Futures
The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications. This could include designing new derivatives of phenoxyacetamide and its derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality .
Propriétés
IUPAC Name |
2-phenoxy-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c21-16(10-22-12-6-2-1-3-7-12)19-18-20-17-13-8-4-5-9-14(13)23-11-15(17)24-18/h1-9H,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURHQNRXEVVWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-4-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2710886.png)
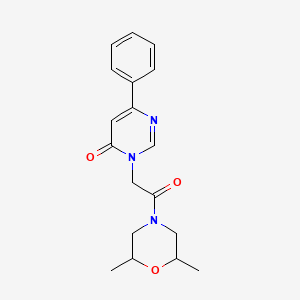
![(E)-2-methyl-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-3-phenyl-2-propenamide](/img/structure/B2710888.png)
![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)
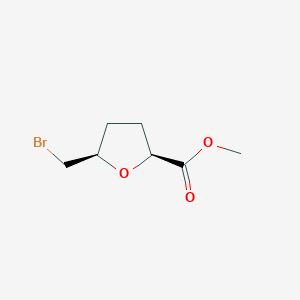
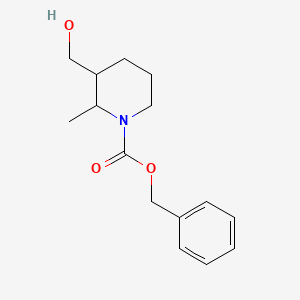
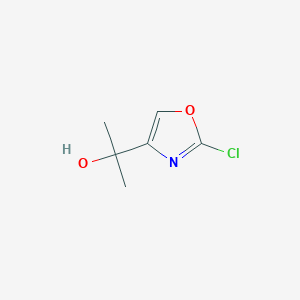
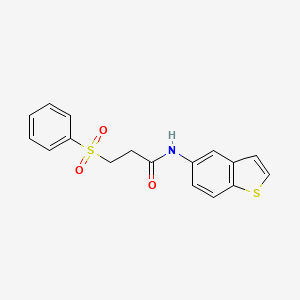
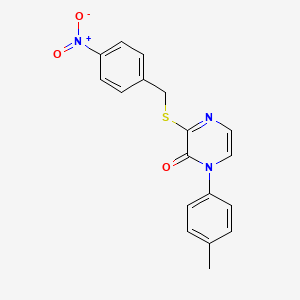
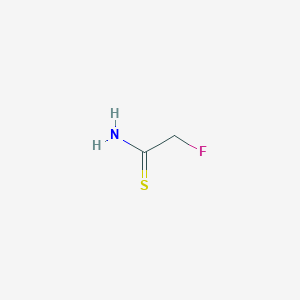
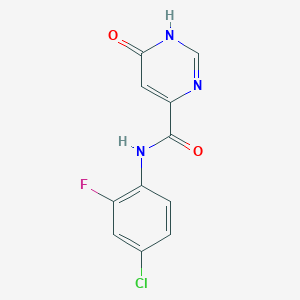
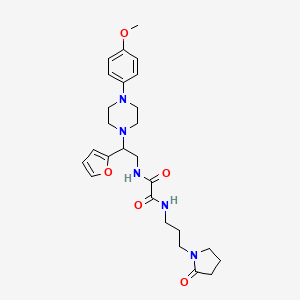
![1-(3-chlorobenzyl)-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710908.png)